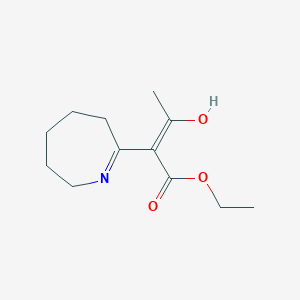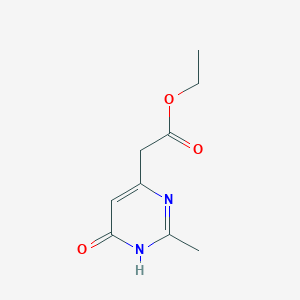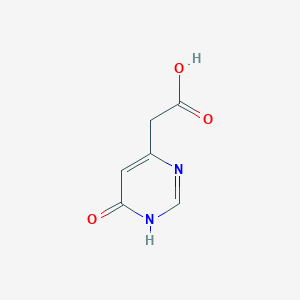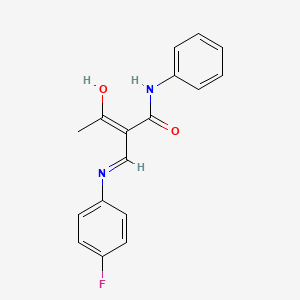![molecular formula C9H13N3O B1418278 2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220035-92-6](/img/structure/B1418278.png)
2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol
Übersicht
Beschreibung
2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol, commonly known as 2-IP-6,7-DHP, is a highly versatile molecule with a wide range of applications in scientific research. It is a heterocyclic compound containing both pyrrole and pyrimidine rings, and can be synthesized from commercially available starting materials. 2-IP-6,7-DHP has been used in a variety of laboratory experiments, including protein-ligand binding assays, enzyme kinetics, and DNA/RNA binding studies. In addition, it has been used as a potential therapeutic agent for a variety of diseases, including cancer and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
ATR Kinase Inhibition
- Scientific Field : Cancer Research
- Application Summary : This compound has been used in the design, synthesis, and evaluation of a novel series of fused pyrimidine derivatives as ATR inhibitors . ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research suggest that these inhibitors could be an attractive anticancer drug target based on synthetic lethality .
Anti-tubercular Activity
- Scientific Field : Microbiology
- Application Summary : Derivatives of the compound, specifically 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives, showed slightly improved anti-tubercular activity .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results suggest that these derivatives could potentially be used in the treatment of tuberculosis .
CDK2 Inhibition
- Scientific Field : Cancer Research
- Application Summary : This compound has been used in the design, synthesis, and evaluation of a novel series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical drugs .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research suggest that this compound could be used in the synthesis of various pharmaceutical drugs .
Eigenschaften
IUPAC Name |
2-propan-2-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-5(2)8-11-7-4-10-3-6(7)9(13)12-8/h5,10H,3-4H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNLEESGVBLUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(CNC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)
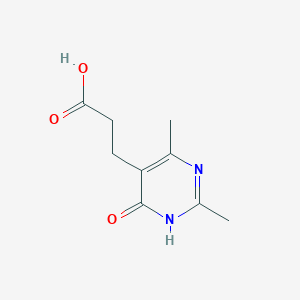
![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

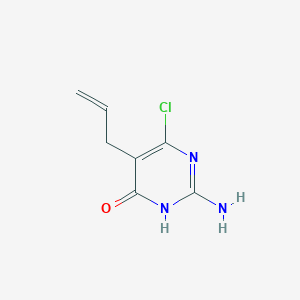
![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)
![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)

